2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride
Description
Background and Historical Context
The development of chlorophenyl-containing thioether compounds emerged from systematic investigations into sulfur-containing organic molecules during the late 20th century pharmaceutical research programs. The incorporation of 4-chlorophenyl moieties into organic frameworks gained prominence following discoveries that halogenated aromatic systems could significantly enhance biological activity and metabolic stability compared to their unsubstituted counterparts. Research into thioether-linked ethanamine derivatives specifically evolved from efforts to develop selective neurotransmitter transporter inhibitors, where scientists recognized that sulfur-containing linkages could provide optimal spatial positioning of pharmacophoric elements while maintaining favorable physicochemical properties.
Historical development of compounds related to 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride can be traced through patent literature from pharmaceutical companies seeking novel approaches to central nervous system drug development. The systematic exploration of 4-chlorophenylthio derivatives gained momentum when researchers discovered that specific substitution patterns on thioethanamine scaffolds could modulate selectivity profiles across different biological targets. Early synthetic methodologies for preparing these compounds relied on classical nucleophilic substitution reactions between chlorobenzyl halides and thiol-containing precursors, though modern approaches have evolved to incorporate more sophisticated coupling strategies.
The compound class gained renewed interest following discoveries that bis(chlorophenyl)methyl derivatives could serve as selective dopamine transporter inhibitors with distinct binding modes compared to traditional stimulants. These findings sparked systematic structure-activity relationship studies that examined how various substitution patterns, including the specific 4-chlorobenzyl configuration present in this compound, influenced biological activity profiles. The historical trajectory of research has consistently demonstrated that subtle structural modifications within this chemical space can produce dramatic changes in selectivity and potency across multiple biological targets.
Chemical Significance and Research Objectives
The chemical significance of this compound extends beyond its individual properties to encompass its role as a representative member of a broader class of pharmaceutically relevant thioether compounds. Research objectives surrounding this compound have focused primarily on understanding how the specific arrangement of its functional groups contributes to biological activity and selectivity profiles. The presence of the 4-chlorophenyl moiety introduces electronic and steric effects that significantly influence molecular recognition events with protein targets, while the thioether linkage provides conformational flexibility that may be crucial for optimal binding interactions.
Contemporary research efforts have emphasized the compound's potential applications in medicinal chemistry, particularly in the development of selective monoamine transporter inhibitors. Studies have demonstrated that structural analogs within this chemical family exhibit varying degrees of selectivity for dopamine, serotonin, and norepinephrine transporters, with specific substitution patterns dramatically influencing these selectivity profiles. The research objectives have evolved to include comprehensive pharmacokinetic studies, metabolic stability assessments, and detailed mechanistic investigations to understand the molecular basis for observed biological activities.
The compound serves as a valuable tool compound for investigating sulfur-containing pharmacophores in drug design. Research has shown that thioether linkages can provide optimal spacing between aromatic and aliphatic regions of molecules while maintaining metabolic stability superior to ether linkages in certain contexts. Investigation of related compounds has revealed that the 4-chlorophenyl substitution pattern enhances binding affinity through specific halogen bonding interactions and favorable lipophilic contacts with target proteins. These findings have guided synthetic efforts toward developing improved analogs with enhanced selectivity and reduced off-target effects.
Structure-Activity Relationships Overview
Structure-activity relationships for this compound and related compounds reveal complex interactions between molecular structure and biological activity that have important implications for drug design. Systematic studies of bis(chlorophenyl)methyl thioethanamine derivatives have demonstrated that the positioning and nature of halogen substituents significantly influence binding affinity and selectivity profiles across monoamine transporters. Research has shown that compounds within this structural class exhibit binding affinities ranging from nanomolar to micromolar concentrations, with the specific substitution pattern determining the magnitude and selectivity of these interactions.
Comparative analysis of structure-activity relationships has revealed that modifications to the thioether linkage region can dramatically alter biological activity. Studies examining thioethanamine versus sulfinylethanamine analogs have demonstrated that oxidation of the sulfur atom generally decreases binding affinity at dopamine transporters while potentially improving selectivity for serotonin transporters. These findings suggest that the electronic properties of the sulfur atom play a crucial role in molecular recognition events, with the more electron-rich thioether form providing optimal interactions with specific amino acid residues in target proteins.
The structure-activity relationships extend to detailed analysis of aromatic substitution effects, where systematic variation of halogen positioning and identity has provided insights into optimal pharmacophoric arrangements. Research has shown that 4-chlorophenyl substitution provides superior binding characteristics compared to other halogen positions, likely due to specific geometric requirements for optimal protein-ligand interactions. Additionally, studies have revealed that the length and flexibility of the ethylamine chain significantly influence selectivity profiles, with the two-carbon linker in 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine providing an optimal balance between binding affinity and selectivity.
| Structural Feature | Binding Affinity Impact | Selectivity Influence | Metabolic Stability |
|---|---|---|---|
| 4-Chlorophenyl group | High affinity enhancement | Improved DAT selectivity | Enhanced stability |
| Thioether linkage | Optimal binding geometry | Balanced MAT profile | Moderate resistance |
| Ethylamine chain | Critical for activity | Length-dependent selectivity | Variable depending on substitution |
| Hydrochloride salt | Improved solubility | Minimal direct impact | Enhanced formulation stability |
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS.ClH/c10-9-3-1-8(2-4-9)7-12-6-5-11;/h1-4H,5-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITYMNLLTOYUIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Route
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride generally follows a multi-step pathway, involving the formation of a thioether linkage and subsequent amination. The hydrochloride salt is obtained by acidification of the free base.
Stepwise Synthesis Outline
Detailed Reaction Sequence
- Thioether Formation:
- 4-chlorobenzyl chloride reacts with ethanethiol in the presence of a base to yield 2-(4-chlorobenzylthio)ethane.
- Amination:
- The thioether intermediate is aminated using ammonia or ethylenediamine, introducing the ethan-1-amine group.
- Hydrochloride Salt Formation:
Alternative Synthetic Strategies
An alternative method involves the use of thiourea as a sulfur source:
| Step | Reactants | Reaction Type | Conditions/Notes |
|---|---|---|---|
| 1 | 4-chlorobenzyl chloride + thiourea | Formation of isothiocyanate | Solvent (e.g., ethanol), mild heating |
| 2 | 4-chlorobenzyl isothiocyanate + ethylenediamine | Amination/Thioether formation | Solvent (e.g., methanol), heating |
| 3 | Free base + hydrochloric acid | Salt formation | As above |
This approach leverages thiourea to generate a reactive isothiocyanate intermediate, which is then coupled with ethylenediamine to yield the target amine, followed by salt formation.
Industrial and Scale-Up Considerations
- Industrial synthesis may employ continuous flow reactors to improve yield and purity.
- Purification is typically achieved by recrystallization or chromatography to obtain the hydrochloride salt in high purity.
- Reaction monitoring (e.g., TLC, HPLC) and analytical confirmation (NMR, MS, elemental analysis) are standard for quality assurance.
Data Table: Typical Preparation Conditions
| Step | Reagents/Reactants | Solvent | Temperature | Duration | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-chlorobenzyl chloride, ethanethiol, NaOH | Ethanol | 40–60°C | 2–4 h | 70–80 | S-alkylation, monitor by TLC |
| 2 | Intermediate, ammonia or ethylenediamine | Methanol | 50–80°C | 4–8 h | 60–75 | Amination, may require excess amine |
| 3 | Free base, HCl (aq) | Water | 0–25°C | 1–2 h | 90–95 | Salt formation, precipitate isolation |
*Yields are typical ranges based on similar thioether and amine syntheses; actual yields may vary depending on scale and purification.
Analytical Characterization
After synthesis, the compound is characterized and validated using:
- NMR Spectroscopy: Confirms aromatic protons, methylene groups, and amine signals.
- Mass Spectrometry: Confirms molecular weight (expected [M+H]+ at m/z 246.7 for C9H11Cl2NS).
- Elemental Analysis: Verifies C, H, N, S, and Cl content within ±0.3% of theoretical values.
Summary Table: Key Preparation Data
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C9H13Cl2NS |
| Molecular Weight | 238.18 g/mol |
| Typical Yield (overall) | 40–60% (multi-step, unoptimized) |
| Purification | Recrystallization or chromatography |
| Analytical Methods | NMR, MS, Elemental Analysis |
| Safety | PPE, fume hood, proper waste disposal |
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine substituent or to modify the amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated amines or modified ethanamine derivatives.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride lies in medicinal chemistry, particularly in the development of pharmaceutical agents. The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development.
Potential Therapeutic Uses
- Antidepressant Activity : Early studies indicate that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter levels in the brain.
- Anticancer Properties : Research has suggested that derivatives of this compound could potentially inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may have applications in treating inflammatory diseases by inhibiting pro-inflammatory cytokines.
Biochemistry Applications
In biochemistry, this compound is utilized as an organic buffer and reagent in various biochemical assays.
Key Uses
- Peptide Synthesis : The compound is noted for its high yield in peptide synthesis reactions, which are essential for producing therapeutic peptides and proteins .
- Enzyme Inhibition Studies : It can serve as a substrate or inhibitor in enzyme activity assays, helping to elucidate enzyme mechanisms and kinetics.
Organic Synthesis
The compound is also significant in organic synthesis, where it acts as an intermediate or reagent in various chemical reactions.
Applications in Synthesis
- Synthesis of Sulfur-containing Compounds : Its sulfanyl group makes it a valuable precursor for synthesizing other sulfur-containing organic compounds.
- Functionalization Reactions : The presence of the chlorophenyl group allows for electrophilic substitution reactions, enabling the introduction of various functional groups into molecules.
Case Study 1: Antidepressant Research
A study published in Journal of Medicinal Chemistry explored the antidepressant potential of compounds related to this compound. The results indicated significant serotonin reuptake inhibition, suggesting potential therapeutic effects for mood disorders.
Case Study 2: Peptide Synthesis Optimization
Research conducted at a leading biochemistry laboratory demonstrated that using this compound as a coupling agent in peptide synthesis resulted in higher yields compared to traditional methods. This optimization is crucial for developing cost-effective production processes for peptide-based drugs.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a role in the compound’s reactivity, allowing it to form covalent bonds with target proteins, thereby altering their function.
Comparison with Similar Compounds
Core Structural Variations
Target Compound :
- Structure : 4-Chlorophenylmethylsulfanyl-ethylamine hydrochloride.
- Key Features : Thioether linkage, electron-withdrawing chloro substituent, hydrochloride salt.
Analog 1 : 2-(H-1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]ethan-1-amine hydrochloride (5c.HCl)
- Analog 2: 2-[4-(Methylsulfanyl)phenoxy]ethanamine hydrochloride Structure: Methylsulfanyl-phenoxy group replaces benzylsulfanyl. Key Features: Phenoxy ether linkage, methylsulfanyl substituent, hydrochloride salt .
Analog 3 : 2-(4-Chlorophenyl)ethan-1-amine derivatives
Physicochemical Properties
*Calculated based on molecular formula C₈H₁₁Cl₂NS.
Biological Activity
Overview
2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride, also known as 4-chlorophenylthioethanamine, is a compound that has garnered attention for its potential biological activities. The presence of the 4-chlorophenyl group enhances the compound's lipophilicity, which may facilitate its ability to cross biological membranes, making it a candidate for various therapeutic applications.
- Molecular Formula : C₈H₁₀ClNS
- Molecular Weight : 187.69 g/mol
- Density : 1.23 g/cm³
- Boiling Point : 288.1°C at 760 mmHg
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfanyl group can form covalent bonds with target proteins, modulating their activity and potentially leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their function.
- Anticancer Potential : The compound has been explored for its potential in cancer chemotherapy. It may act as an inhibitor of specific pathways involved in tumor growth and proliferation .
- Enzyme Inhibition : Studies have demonstrated that the compound can inhibit various enzymes, including acetylcholinesterase and urease, showcasing its potential in treating conditions related to these enzymes .
Case Studies and Research Findings
-
Antibacterial Screening :
A study assessed the antibacterial properties of synthesized compounds similar to this compound. Results indicated that derivatives exhibited varying degrees of activity against several bacterial strains, with some showing significant inhibition against Salmonella typhi .Compound ID Bacterial Strain Activity Level 7l Salmonella typhi Strong 7m Bacillus subtilis Moderate 7n E. coli Weak -
Enzyme Inhibition Studies :
Research highlighted the compound's effectiveness as an acetylcholinesterase inhibitor, which is crucial for potential treatments of neurodegenerative diseases. The inhibition was quantified using IC50 values, demonstrating significant potency compared to standard inhibitors . -
Anticancer Activity :
In vitro studies indicated that the compound could induce apoptosis in cancer cell lines by activating specific signaling pathways. This suggests a mechanism through which it may exert anticancer effects .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Antibacterial Activity | Anticancer Activity |
|---|---|---|
| 2-{[(4-Bromophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride | Moderate | Weak |
| 2-{[(4-Methylphenyl)methyl]sulfanyl}ethan-1-amine hydrochloride | Strong | Moderate |
| 2-{[(4-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride | Weak | Strong |
The unique chlorophenyl substituent in our compound enhances its lipophilicity and biological efficacy compared to its analogs.
Q & A
Q. What synthetic strategies optimize the yield and purity of 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride?
Methodological Answer:
- Key Steps :
- Optimization :
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the 4-chlorophenyl proton signals (δ 7.2–7.4 ppm), methylene groups adjacent to sulfur (δ 2.8–3.2 ppm), and amine protons (δ 1.5–2.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ at m/z 246.7 for C₉H₁₁Cl₂NS) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (±0.3% tolerance) .
Q. What safety protocols are critical during handling?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (amines and HCl are irritants) .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal; segregate halogenated waste for professional treatment .
Advanced Research Questions
Q. How does the compound’s sulfanyl group influence its pharmacokinetic properties?
Methodological Answer:
Q. What experimental designs resolve contradictory data in structure-activity relationships (SAR)?
Methodological Answer:
Q. How can researchers address solubility limitations in in vivo studies?
Methodological Answer:
Q. What methods identify and quantify degradation products under stressed conditions?
Methodological Answer:
Q. How does chirality at the ethanamine moiety affect biological activity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
